Methyl glycyl-L-serinate

Catalog No.
S15961033
CAS No.
66328-96-9
M.F
C6H12N2O4
M. Wt
176.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl glycyl-L-serinate

CAS Number

66328-96-9

Product Name

Methyl glycyl-L-serinate

IUPAC Name

methyl 2-[(2-aminoacetyl)amino]-3-hydroxypropanoate

Molecular Formula

C6H12N2O4

Molecular Weight

176.17 g/mol

InChI

InChI=1S/C6H12N2O4/c1-12-6(11)4(3-9)8-5(10)2-7/h4,9H,2-3,7H2,1H3,(H,8,10)

InChI Key

IZKCPSKYPGYKRF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CO)NC(=O)CN

Methyl glycyl-L-serinate is a compound that belongs to the class of amino acid derivatives, specifically a methyl ester of glycyl-L-serine. This compound features a glycyl moiety linked to L-serine through an amide bond, with a methyl ester functional group on the carboxylic acid of the serine residue. The structure can be represented as follows:

C2H5NO3\text{C}_2\text{H}_5\text{N}\text{O}_3

Methyl glycyl-L-serinate is significant in biochemical research and pharmaceutical applications due to its structural properties, which can influence biological activity and interactions.

, including:

  • Esterification: The reaction of L-serine with methanol in the presence of an acid catalyst (such as sulfuric acid) leads to the formation of the methyl ester .
  • Coupling Reactions: The formation of the amide bond between glycyl and L-serine can be achieved through various coupling methods, such as using agents like 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) .
  • Dehydration Reactions: In some synthetic pathways, dehydration steps may be necessary to facilitate the formation of specific peptide structures .

Methyl glycyl-L-serinate exhibits various biological activities that make it relevant for research in pharmacology and biochemistry. These include:

  • Neuroprotective Effects: Compounds similar to methyl glycyl-L-serinate have shown potential neuroprotective properties, which may be beneficial in treating neurodegenerative diseases.
  • Antioxidant Activity: Some studies indicate that derivatives of serine may possess antioxidant properties, contributing to cellular protection against oxidative stress .
  • Modulation of Neurotransmitter Systems: Amino acid derivatives can influence neurotransmitter systems, potentially impacting mood and cognitive functions.

The synthesis methods for methyl glycyl-L-serinate can vary but generally include:

  • Direct Esterification: L-serine is reacted with methanol and an acid catalyst to produce the methyl ester.
  • Peptide Coupling: Glycine is coupled with the methyl ester of L-serine using coupling reagents like TBTU or EDC to form the desired compound .
  • Protective Group Strategies: During synthesis, protective groups may be used to prevent unwanted reactions at sensitive sites on the amino acids.

Methyl glycyl-L-serinate has several applications:

  • Pharmaceutical Development: It serves as a precursor for developing drugs targeting neurological disorders.
  • Biochemical Research: Used in studies exploring peptide interactions and modifications.
  • Nutraceuticals: Potential use in dietary supplements aimed at enhancing cognitive function or neuroprotection.

Research into the interaction studies of methyl glycyl-L-serinate focuses on its binding affinity with various receptors and enzymes. These studies often employ techniques such as:

  • Molecular Docking: To predict how well the compound binds to target proteins.
  • In Vitro Assays: To evaluate biological activity in cellular models.
  • Spectroscopic Methods: Such as NMR and mass spectrometry to analyze structural interactions.

Methyl glycyl-L-serinate shares structural similarities with several other amino acid derivatives. Here are some comparable compounds:

Compound NameStructure TypeUnique Feature
Glycyl-L-serineDipeptideLacks methyl ester
Methyl glycineAmino AcidSimpler structure without serine
Methyl serinateEster derivativeDirectly derived from serine
N-acetylglycyl-L-serinateAcetylated derivativeContains acetyl group

Uniqueness of Methyl Glycyl-L-Serinate:
Methyl glycyl-L-serinate is unique due to its combination of both methyl ester and amino acid functionalities, which can enhance solubility and bioavailability compared to other similar compounds. Its specific arrangement allows for distinct interactions within biological systems that may not be present in simpler derivatives.

XLogP3

-2.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

176.07970687 g/mol

Monoisotopic Mass

176.07970687 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-15-2024

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